Cas no 1368699-08-4 (2-(1H-pyrrol-3-yl)propan-1-amine)

2-(1H-pyrrol-3-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(1H-pyrrol-3-yl)propan-1-amine
- 1368699-08-4
- EN300-1868818
-
- インチ: 1S/C7H12N2/c1-6(4-8)7-2-3-9-5-7/h2-3,5-6,9H,4,8H2,1H3
- InChIKey: LIPQOEOOPWGNOE-UHFFFAOYSA-N
- ほほえんだ: N1C=CC(=C1)C(C)CN
計算された属性
- せいみつぶんしりょう: 124.100048391g/mol
- どういたいしつりょう: 124.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 83
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 41.8Ų
2-(1H-pyrrol-3-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1868818-10.0g |
2-(1H-pyrrol-3-yl)propan-1-amine |
1368699-08-4 | 10g |
$5774.0 | 2023-06-02 | ||
Enamine | EN300-1868818-0.05g |
2-(1H-pyrrol-3-yl)propan-1-amine |
1368699-08-4 | 0.05g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1868818-5.0g |
2-(1H-pyrrol-3-yl)propan-1-amine |
1368699-08-4 | 5g |
$3894.0 | 2023-06-02 | ||
Enamine | EN300-1868818-1g |
2-(1H-pyrrol-3-yl)propan-1-amine |
1368699-08-4 | 1g |
$1343.0 | 2023-09-18 | ||
Enamine | EN300-1868818-0.1g |
2-(1H-pyrrol-3-yl)propan-1-amine |
1368699-08-4 | 0.1g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1868818-0.25g |
2-(1H-pyrrol-3-yl)propan-1-amine |
1368699-08-4 | 0.25g |
$1235.0 | 2023-09-18 | ||
Enamine | EN300-1868818-5g |
2-(1H-pyrrol-3-yl)propan-1-amine |
1368699-08-4 | 5g |
$3894.0 | 2023-09-18 | ||
Enamine | EN300-1868818-1.0g |
2-(1H-pyrrol-3-yl)propan-1-amine |
1368699-08-4 | 1g |
$1343.0 | 2023-06-02 | ||
Enamine | EN300-1868818-2.5g |
2-(1H-pyrrol-3-yl)propan-1-amine |
1368699-08-4 | 2.5g |
$2631.0 | 2023-09-18 | ||
Enamine | EN300-1868818-0.5g |
2-(1H-pyrrol-3-yl)propan-1-amine |
1368699-08-4 | 0.5g |
$1289.0 | 2023-09-18 |
2-(1H-pyrrol-3-yl)propan-1-amine 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
2-(1H-pyrrol-3-yl)propan-1-amineに関する追加情報
Comprehensive Guide to 2-(1H-pyrrol-3-yl)propan-1-amine (CAS No. 1368699-08-4): Properties, Applications, and Market Insights
2-(1H-pyrrol-3-yl)propan-1-amine (CAS No. 1368699-08-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This pyrrole derivative features a unique molecular structure combining an amine group with a pyrrole ring, making it valuable for various synthetic applications. Researchers often search for "2-(1H-pyrrol-3-yl)propan-1-amine synthesis" or "1368699-08-4 applications" due to its growing importance in drug discovery.
The compound's chemical properties include a molecular weight of 138.20 g/mol and the formula C7H12N2. Its pyrrole-amine hybrid structure contributes to interesting reactivity patterns, particularly in heterocyclic chemistry. Current trends show increased interest in "pyrrole-based bioactive compounds" and "amine-functionalized heterocycles," positioning this molecule as relevant to modern medicinal chemistry.
In pharmaceutical applications, 2-(1H-pyrrol-3-yl)propan-1-amine serves as a key building block for developing novel therapeutic agents. The pyrrole moiety is particularly valuable in designing molecules with potential CNS activity, aligning with current research trends in neurological disorders. Search queries like "pyrrole derivatives in drug design" and "1368699-08-4 pharmacological potential" reflect this growing interest.
The compound's synthetic versatility makes it valuable for creating molecular libraries in drug discovery programs. Recent publications highlight its use in developing kinase inhibitors and GPCR modulators, addressing popular research areas such as "targeted cancer therapies" and "neurotransmitter receptor compounds." This aligns with frequent searches for "small molecule drug candidates" in academic literature.
From a market perspective, demand for 1368699-08-4 has grown steadily, particularly among contract research organizations and pharmaceutical developers. Industry reports indicate increasing procurement of "high-purity pyrrole derivatives" and "specialty amine compounds," with this compound appearing in several patent applications. The current market trend toward "fragment-based drug discovery" further enhances its commercial relevance.
Quality control of 2-(1H-pyrrol-3-yl)propan-1-amine typically involves advanced analytical techniques, with researchers frequently searching for "HPLC methods for pyrrole amines" and "1368699-08-4 characterization data." The compound's stability profile and storage requirements are also common topics in technical discussions, particularly regarding its use in combinatorial chemistry applications.
Emerging applications in material science have expanded the compound's utility beyond pharmaceuticals. Its electron-rich pyrrole system shows promise in developing organic semiconductors and conductive polymers, responding to growing interest in "organic electronic materials" and "amine-functionalized polymers." This multidisciplinary potential increases its visibility across scientific databases.
Regulatory aspects of 1368699-08-4 remain favorable for research use, with no significant restrictions reported. However, proper handling procedures should always be followed, as with all laboratory chemicals. Frequent queries about "pyrrole amine safety data" and "1368699-08-4 MSDS" indicate researchers' attention to proper laboratory practices when working with this compound.
The future outlook for 2-(1H-pyrrol-3-yl)propan-1-amine appears promising, particularly in precision medicine applications. As drug discovery moves toward more target-specific approaches, the demand for specialized heterocyclic building blocks like this compound is expected to grow. Current research trends suggest expanding applications in bioconjugation chemistry and proteolysis targeting chimeras (PROTACs).
For researchers sourcing this material, key considerations include purity specifications (often >95% by HPLC) and appropriate packaging options. The compound is typically supplied as a crystalline solid or solution, with storage recommendations emphasizing protection from light and moisture. These practical aspects generate frequent searches for "1368699-08-4 supplier information" and "pyrrole amine storage conditions."
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